L-Norvaline,4,4-difluoro-

Description

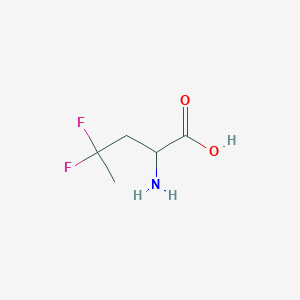

L-Norvaline,4,4-difluoro- is a fluorinated derivative of L-norvaline (CAS 6600-40-4), a non-proteinogenic branched-chain amino acid with the molecular formula C₅H₁₁NO₂ and molecular weight 117.15 g/mol . The 4,4-difluoro substitution replaces two hydrogen atoms on the fourth carbon of the valine backbone, altering its electronic and steric properties.

Properties

IUPAC Name |

2-amino-4,4-difluoropentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO2/c1-5(6,7)2-3(8)4(9)10/h3H,2,8H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZGXYVBLJPLTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(=O)O)N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4,4-difluoropentanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine Schiff base with a fluorinated alkyl halide under basic conditions. The reaction typically employs a recyclable chiral auxiliary to form a Ni(II) complex, which is then alkylated with CF3-CH2-I. The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce the desired fluorinated amino acid .

Industrial Production Methods

Industrial production methods for 2-amino-4,4-difluoropentanoic acid often involve large-scale synthesis techniques. These methods are designed to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Transamination and Decarboxylation

The fluorinated side chain influences reactivity in metabolic pathways:

Transamination

-

Reaction : 4,4-Difluoro-L-norvaline undergoes transamination with α-ketoglutarate via branched-chain amino acid aminotransferase (BCAT).

-

Products : α-Ketovaline (fluorinated) and glutamate.

-

Significance : This reaction links fluorinated amino acids to glutamate homeostasis, potentially contributing to neurotoxicity at high concentrations .

Decarboxylation

-

Conditions : Acidic or enzymatic environments (e.g., decarboxylases).

-

Products : 3,3-Difluoropentylamine and CO<sub>2</sub>.

-

Mechanism : Fluorine’s electron-withdrawing effect stabilizes the transition state, accelerating decarboxylation compared to non-fluorinated analogs.

Oxidation and Reduction

The difluoro moiety alters redox behavior:

Oxidation

-

Reagents : KMnO<sub>4</sub> or CrO<sub>3</sub> in acidic conditions.

-

Products : 4,4-Difluoro-2-ketovaleric acid.

-

Application : Intermediate for synthesizing fluorinated ketones used in peptide modifications.

Reduction

-

Reagents : NaBH<sub>4</sub> or LiAlH<sub>4</sub>.

-

Products : 4,4-Difluoro-2-aminopentanol.

-

Challenges : Fluorine’s inductive effect reduces hydride reactivity, requiring excess reductant.

Side-Chain Functionalization

The difluoro group enables unique transformations:

Nucleophilic Substitution

-

Reagents : Grignard reagents (e.g., MeMgBr).

-

Products : Fluorinated tertiary alcohols.

-

Limitation : Steric hindrance from fluorine atoms lowers yields (~40%) .

Electrophilic Aromatic Substitution

-

Reagents : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (nitration).

-

Outcome : Para-substituted nitro derivatives, exploiting fluorine’s meta-directing effects .

Biochemical Interactions

While not a classical reaction, 4,4-difluoro-L-norvaline inhibits arginase:

-

Mechanism : Competes with L-arginine for the enzyme’s active site (K<sub>i</sub> ≈ 12 µM).

-

Consequence : Modulates nitric oxide production and urea cycle dynamics.

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing HF gas.

-

Hydrolytic Stability : Resistant to aqueous hydrolysis at pH 4–9 due to fluorine’s hydrophobicity.

Scientific Research Applications

2-amino-4,4-difluoropentanoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of fluorinated compounds, which are valuable in drug design and materials science.

Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

Medicine: It is explored for its potential therapeutic applications, including as a bioisostere in drug design.

Mechanism of Action

The mechanism of action of 2-amino-4,4-difluoropentanoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, leading to increased potency and selectivity. The compound can modulate various biochemical pathways, including those involved in enzyme inhibition and signal transduction .

Comparison with Similar Compounds

L-Norvaline (Base Compound)

- Molecular Formula: C₅H₁₁NO₂

- Molecular Weight : 117.15 g/mol

- Physical Properties : Melting point >300°C, white crystalline powder .

- Applications : Used in dietary supplements to modulate nitric oxide levels .

- Key Differences : Lacks fluorine substitution, resulting in lower electronegativity and reduced metabolic stability compared to fluorinated analogs.

4,4-Difluoro-L-valine (CAS 140647-77-4)

- Molecular Formula: C₅H₉F₂NO₂

- Molecular Weight : 165.13 g/mol .

- Structural Distinction: Branched-chain amino acid (valine backbone) with 4,4-difluoro substitution.

- Impact of Fluorination : Fluorine atoms increase hydrophobicity and resistance to enzymatic degradation, making it suitable for drug design .

2-Pyrrolidinecarboxamide,4,4-difluoro-, hydrochloride (CAS 426844-51-1)

- Molecular Formula : C₅H₈F₂N₂O·HCl

- Structural Features : Cyclic pyrrolidine ring with 4,4-difluoro substitution and carboxamide group.

- Applications: Potential use in medicinal chemistry due to fluorine-enhanced bioavailability .

N-[(1S)-1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-4,4-difluoro-L-norvaline (CAS 847361-72-2)

Comparative Data Table

Biological Activity

L-Norvaline, 4,4-difluoro- (also known as 4,4-Difluoro-L-norvaline) is a synthetic amino acid derivative of L-norvaline that has gained attention for its unique biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores the biological activity of this compound through various research findings, case studies, and comparative analyses.

Structure and Synthesis

L-Norvaline is a non-proteinogenic amino acid that serves as an inhibitor of arginase, an enzyme that hydrolyzes L-arginine into urea and L-ornithine. The introduction of two fluorine atoms at the 4-position significantly alters the compound's reactivity and biological properties. The difluorinated structure enhances its potential as a therapeutic agent due to the unique electronic properties imparted by the fluorine atoms.

Table 1: Structural Comparison of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| L-Norvaline | Non-fluorinated amino acid | Inhibitor of arginase |

| 4,4-Difluoro-L-valine | Fluorinated amino acid with different side chain | Potentially enhanced enzyme inhibition |

| 4,4-Difluoro-L-leucine | Another fluorinated derivative | Different branching impacts on biological activity |

The primary mechanism of action for L-Norvaline, 4,4-difluoro-, is its inhibition of arginase. By inhibiting this enzyme, the compound can modulate levels of L-arginine and its downstream metabolites, which are crucial for various physiological processes including nitric oxide production and vascular function. This modulation can have significant implications for conditions related to arginine metabolism.

Biological Activity

Inhibition Studies

Research indicates that L-Norvaline, 4,4-difluoro-, exhibits potent inhibitory effects on arginase activity. A study demonstrated that this compound could significantly reduce arginase activity in vitro, leading to increased levels of L-arginine in treated cells. This increase is associated with enhanced nitric oxide production, which plays a critical role in vascular health and function.

Case Study: Cancer Research

In a recent study focusing on cancer cell lines, L-Norvaline, 4,4-difluoro-, was shown to inhibit the growth of various tumor types. Specifically, it demonstrated efficacy against Kaposi's Sarcoma (KS) cell lines by inducing apoptosis and inhibiting viral gene expression. The compound was effective at low concentrations, indicating its potential as a therapeutic agent in oncology.

Table 2: Summary of Biological Activities

Comparative Analysis

When compared to its parent compound L-norvaline and other fluorinated amino acids like 4,4-Difluoro-L-valine and 4,4-Difluoro-L-leucine, L-Norvaline, 4,4-difluoro-, exhibits distinct pharmacological properties attributed to the positioning of the fluorine atoms. This positioning not only affects its reactivity but also enhances its biological activity.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying L-Norvaline,4,4-difluoro- in biological matrices?

- Methodology : Use reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection. Pre-column derivatization using 9-fluorenylmethyloxycarbonyl (FMOC) chloride enhances sensitivity and selectivity for amino acid analysis. Validate the method with internal standards (e.g., L-theanine) to account for matrix effects . For enantiomeric separation, nano-liquid chromatography with chiral stationary phases can resolve D- and L-isomers .

Q. What safety protocols should be followed when handling L-Norvaline,4,4-difluoro- in laboratory settings?

- Guidelines :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of aerosols or dust .

- Storage : Keep containers tightly sealed in dry, ventilated areas away from ignition sources .

- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and avoid water jets to prevent dispersion .

Q. How can researchers determine the solubility and stability of L-Norvaline,4,4-difluoro- under varying pH conditions?

- Experimental Design :

- Solubility : Perform gravimetric analysis by dissolving measured amounts in buffers (pH 3–9) at 25°C, followed by filtration and drying to assess undissolved residue .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor decomposition via HPLC. Use mass spectrometry to identify degradation products .

Advanced Research Questions

Q. How can contradictory data on L-Norvaline,4,4-difluoro-’s inhibition of arginase isoforms be resolved?

- Approach :

- Isoform-Specific Assays : Use recombinant human arginase I (cytosolic) and II (mitochondrial) in kinetic studies with controlled substrate concentrations (L-arginine: 0.1–10 mM) .

- Competitive vs. Non-Competitive Inhibition : Perform Lineweaver-Burk plots to determine inhibition mechanisms. Adjust for potential interference from endogenous nitric oxide synthase (NOS) activity .

- Cell-Based Validation : Test in HEK293 cells overexpressing arginase isoforms to confirm physiological relevance .

Q. What experimental strategies are effective in studying L-Norvaline,4,4-difluoro-’s neurotoxicity in human neuronal models?

- Methods :

- In Vitro Models : Differentiate SH-SY5Y cells into mature neurons and treat with L-Norvaline (0.1–10 mM) for 24–72 hours. Assess viability via MTT assays and apoptosis via caspase-3 activation .

- Metabolic Profiling : Measure ATP production and mitochondrial membrane potential (JC-1 dye) to evaluate energy disruption .

- Oxidative Stress Markers : Quantify reactive oxygen species (ROS) using DCFH-DA fluorescence and glutathione depletion .

Q. How can L-Norvaline,4,4-difluoro- be optimized for third-order nonlinear optical (NLO) applications?

- Material Characterization :

- Single-Crystal Growth : Use slow evaporation of saturated solutions in polar solvents (e.g., water:ethanol mixtures) to obtain high-quality crystals .

- Z-Scan Technique : Measure nonlinear refractive index (n₂) and absorption coefficient (β) using a Nd:YAG laser (532 nm) to assess NLO efficiency .

- DFT Calculations : Simulate hyperpolarizability values with Gaussian software (B3LYP/6-311G++ basis set) to correlate experimental and theoretical results .

Q. What methodologies address discrepancies in the reported antimicrobial efficacy of L-Norvaline,4,4-difluoro-?

- Experimental Design :

- Strain Selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, including multidrug-resistant isolates .

- Dose-Response Curves : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) .

- Mechanistic Studies : Employ fluorescent probes (e.g., SYTOX Green) to assess membrane permeability changes and biofilm disruption via confocal microscopy .

Data Management and Reproducibility

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for L-Norvaline,4,4-difluoro- datasets?

- Best Practices :

- Metadata Standards : Use ISA-Tab format to document experimental conditions, solvents, and instrument parameters .

- Repositories : Deposit raw spectral data (e.g., NMR, HPLC) in Chemotion or RADAR4Chem with persistent identifiers (DOIs) .

- ELN Integration : Adopt electronic lab notebooks (e.g., Chemotion ELN) for real-time data sharing and version control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.